(4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One
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Overview
Description
CPI703 is a novel, potent, and specific inhibitor of the bromodomain and extra-terminal (BET) proteins CBP and EP300. These proteins are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone tails. CPI703 has shown significant potential in modulating gene expression, making it a valuable tool in epigenetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPI703 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core benzodiazepine structure.
- Introduction of the pyrazole ring.
- Functionalization with tert-butyl and methyl groups.
Industrial Production Methods: Industrial production of CPI703 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of high-throughput synthesis techniques.
- Implementation of stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: CPI703 undergoes various chemical reactions, including:
Oxidation: CPI703 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on CPI703.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of CPI703 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
CPI703 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between bromodomains and acetylated lysine residues.
Biology: Helps in understanding the role of CBP and EP300 in gene regulation and epigenetics.
Medicine: Potential therapeutic applications in cancer treatment by modulating gene expression.
Industry: Used in the development of new drugs and therapeutic agents targeting epigenetic pathways
Mechanism of Action
CPI703 exerts its effects by binding to the bromodomains of CBP and EP300, preventing their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to specific gene promoters, leading to altered gene expression. The molecular targets include the bromodomains of CBP and EP300, and the pathways involved are primarily related to gene regulation and epigenetic modifications .
Comparison with Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A selective BET inhibitor with distinct pharmacokinetic properties.
Uniqueness of CPI703: CPI703 is unique due to its high specificity and potency for CBP and EP300 bromodomains. It exhibits minimal off-target effects compared to other BET inhibitors, making it a valuable tool for precise epigenetic modulation .
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1 |
InChI Key |
HPSNXSAYALRMQW-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |
Origin of Product |
United States |
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